molecular formula C22H27N3O2 B11362310 N-({1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

N-({1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B11362310
M. Wt: 365.5 g/mol
InChI Key: ZDTOQUCIKKPLNO-UHFFFAOYSA-N
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Description

N-({1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring, an ethylphenoxy group, and a methylacetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Ethylphenoxy Group: The next step involves the alkylation of the benzodiazole ring with 3-(4-ethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Methylacetamide Moiety: The final step involves the acylation of the resulting intermediate with N-methylacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-({1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-ethylphenoxy)propyl]-N’-(3,4,5-trimethoxyphenyl)urea
  • N-[3-(3-ethylphenoxy)propyl]-N-methyl-1H-1,2,3-benzotriazole-5-carboxamide

Uniqueness

N-({1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C22H27N3O2/c1-4-18-10-12-19(13-11-18)27-15-7-14-25-21-9-6-5-8-20(21)23-22(25)16-24(3)17(2)26/h5-6,8-13H,4,7,14-16H2,1-3H3

InChI Key

ZDTOQUCIKKPLNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C

Origin of Product

United States

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